1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The unique structure of this compound, which includes a pyrido[2,3-d]pyrimidine core with a prop-2-yn-1-ylthio substituent, contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the Prop-2-yn-1-ylthio Group: The prop-2-yn-1-ylthio group can be introduced via a nucleophilic substitution reaction using propargyl bromide and a thiol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Propargyl bromide, thiol derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the prop-2-yn-1-ylthio position.
Scientific Research Applications
1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Agents: It has shown promising activity against various microbial strains, making it a candidate for the development of new antibiotics.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, resulting in the death of cancer cells or microbes .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione: This compound shares a similar pyrido[2,3-d]pyrimidine core but lacks the prop-2-yn-1-ylthio group.
4,5-diphenyl-imidazol-1,2,3-triazole hybrids: These compounds have a different core structure but exhibit similar biological activities, such as anticancer and antimicrobial properties.
Uniqueness
The uniqueness of 1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substituent groups, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the prop-2-yn-1-ylthio group enhances its ability to interact with various molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1,3-dimethyl-5-prop-2-ynylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-4-7-18-8-5-6-13-10-9(8)11(16)15(3)12(17)14(10)2/h1,5-6H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOZFFBJNKAZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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